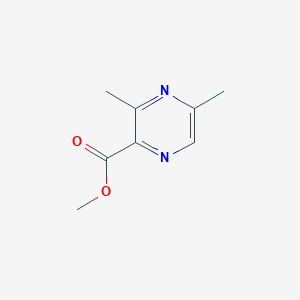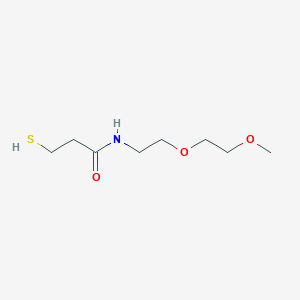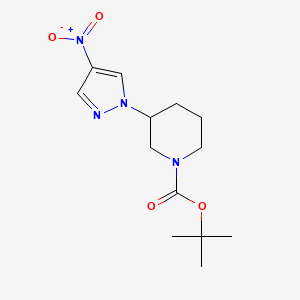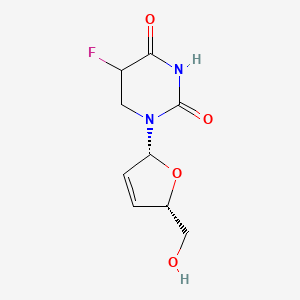
Uridine, 2',3'-didehydro-2',3'-dideoxy-5-fluoro-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-fluoro- (9CI) is a nucleoside analog that has garnered significant interest in scientific research due to its unique chemical structure and potential therapeutic applications. This compound is a derivative of uridine, modified to include a fluorine atom and the removal of hydroxyl groups at the 2’ and 3’ positions, resulting in a didehydro-dideoxy configuration .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-fluoro- typically involves the fluorination of uridine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and degradation of the product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available uridine. The process includes protection of hydroxyl groups, selective fluorination, and subsequent deprotection steps. The use of automated synthesis equipment and stringent quality control measures ensures the high purity and yield of the final product .
化学反应分析
Types of Reactions
Uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-fluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can convert it back to its parent uridine form.
Substitution: Nucleophilic substitution reactions can introduce other functional groups at the fluorinated position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various uracil derivatives, reduced uridine analogs, and substituted nucleosides, each with potential biological activity .
科学研究应用
Uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-fluoro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in nucleic acid metabolism and potential as a biochemical probe.
Medicine: Investigated for its antiviral and anticancer properties, particularly in targeting DNA synthesis and inducing apoptosis in cancer cells.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
作用机制
The mechanism of action of Uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-fluoro- involves its incorporation into nucleic acids, where it disrupts DNA and RNA synthesis. The fluorine atom enhances its binding affinity to enzymes involved in nucleic acid metabolism, leading to inhibition of DNA polymerase and subsequent cell death. This compound targets pathways related to DNA synthesis and repair, making it effective in cancer therapy .
相似化合物的比较
Similar Compounds
2’,3’-Dideoxyuridine: Lacks the fluorine atom but shares the dideoxy configuration.
5-Fluorouridine: Contains the fluorine atom but retains the hydroxyl groups at the 2’ and 3’ positions.
2’,3’-Didehydro-2’,3’-dideoxycytidine: Similar didehydro-dideoxy structure but with a cytidine base instead of uridine.
Uniqueness
Uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-fluoro- is unique due to its combination of didehydro-dideoxy configuration and fluorine substitution, which enhances its stability and biological activity compared to other nucleoside analogs. This makes it a valuable compound in both research and therapeutic applications .
属性
分子式 |
C9H11FN2O4 |
|---|---|
分子量 |
230.19 g/mol |
IUPAC 名称 |
5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H11FN2O4/c10-6-3-12(9(15)11-8(6)14)7-2-1-5(4-13)16-7/h1-2,5-7,13H,3-4H2,(H,11,14,15)/t5-,6?,7+/m0/s1 |
InChI 键 |
CABKDAQGRQCMFL-REJBHVJUSA-N |
手性 SMILES |
C1C(C(=O)NC(=O)N1[C@H]2C=C[C@H](O2)CO)F |
规范 SMILES |
C1C(C(=O)NC(=O)N1C2C=CC(O2)CO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-(4'-(3-methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B12336870.png)
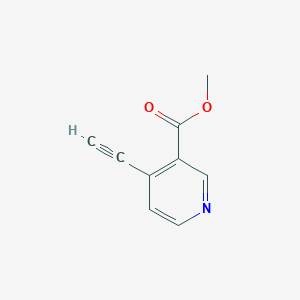
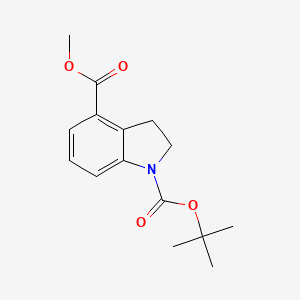
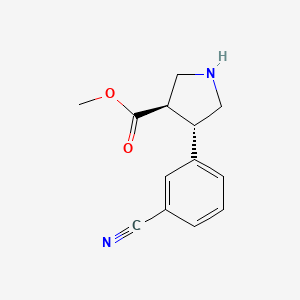
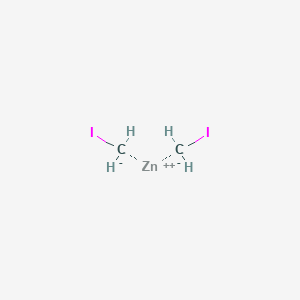


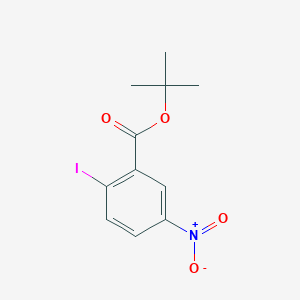
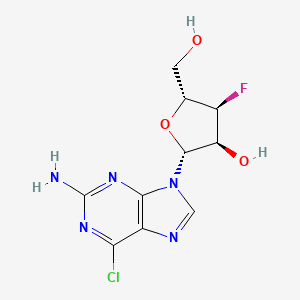
![Xanthylium, 3,6-diamino-9-[2-carboxy-4-[(2-propyn-1-ylamino)carbonyl]phenyl]-4,5-disulfo-, inner salt](/img/structure/B12336920.png)
![[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(2-bromoethoxy)oxan-2-yl]methyl acetate](/img/structure/B12336923.png)
